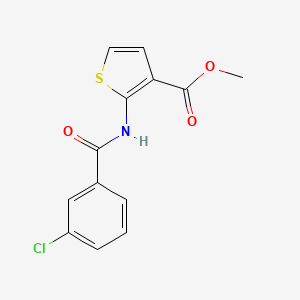

Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate

Description

Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate (CAS: 447409-05-4) is a thiophene-based derivative characterized by a 3-chlorobenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. Its molecular weight is 323.79 g/mol, with a purity of 98% . The presence of the electron-withdrawing chlorine atom on the benzamido group enhances its reactivity in electrophilic substitution reactions, while the methyl ester improves solubility in organic solvents .

Properties

IUPAC Name |

methyl 2-[(3-chlorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c1-18-13(17)10-5-6-19-12(10)15-11(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWBAYPOVJUTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate typically involves the reaction of 3-chlorobenzoic acid with thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The process can be summarized as follows:

Esterification: Thiophene-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.

Amidation: The methyl thiophene-2-carboxylate is then reacted with 3-chlorobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The chlorobenzamido group can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 2 (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-tetrahydrobenzo[b]thiophene-3-carboxylate)

- Structure : Features a tetrahydrobenzo[b]thiophene core with a cyclohexenylcarbamoyl group and phenyl substitution.

- Synthesis : Synthesized via refluxing intermediate 11f with cis-1,2,3,6-tetrahydrophthalic anhydride in CH₂Cl₂, yielding 67% product after HPLC purification .

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structure : Substituted with a benzamido group (instead of 3-chlorobenzamido) and an ethyl ester.

- Synthesis : Derived from a similar coupling strategy using succinic anhydride .

Methyl 2-amino-3-thiophenecarboxylate

- Structure: Lacks the 3-chlorobenzamido group, featuring a free amino group at the 2-position.

- Applications : Serves as a precursor for further functionalization, unlike the target compound, which is already substituted with a bioactive benzamido group .

Physicochemical Properties

Notes:

- Substituents like cyclohexenyl (Compound 2) increase steric hindrance, reducing solubility but possibly enhancing thermal stability (higher melting point) .

Biological Activity

Methyl 2-(3-chlorobenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by the presence of a chlorobenzamide substituent. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly in cancer therapy.

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate promising inhibitory effects:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| T-47D (Breast) | 94.7% | |

| UO-31 (Renal) | 71.7% | |

| HOP-92 (NSCLC) | 88.8% | |

| IGROV1 (Ovarian) | 96.1% |

These findings suggest that the compound exhibits potent anti-cancer activity, particularly against breast and ovarian cancer cell lines.

Enzymatic Assays

In addition to cytotoxicity, enzymatic assays have demonstrated that this compound inhibits the PI3K enzyme, which plays a pivotal role in cancer cell signaling:

| Isoform | Inhibition (%) | Concentration (µM) |

|---|---|---|

| PI3Kβ | 62% | 10 |

| PI3Kγ | 70% | 10 |

This inhibition profile indicates that the compound could serve as a potential therapeutic agent targeting these isoforms specifically .

Case Studies

Several case studies highlight the compound's effectiveness in preclinical settings:

- Breast Cancer Model : In a study involving T-47D breast cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as an anti-cancer agent .

- Combination Therapy : The compound has also been evaluated in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.